molecular formula C14H11NO5 B6401822 5-Methoxy-3-(3-nitrophenyl)benzoic acid CAS No. 1261899-85-7

5-Methoxy-3-(3-nitrophenyl)benzoic acid

Cat. No.: B6401822
CAS No.: 1261899-85-7
M. Wt: 273.24 g/mol
InChI Key: NOLULFDVESLMJJ-UHFFFAOYSA-N
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Description

5-Methoxy-3-(3-nitrophenyl)benzoic acid is an organic compound characterized by the presence of a methoxy group, a nitrophenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-(3-nitrophenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the nitration of 5-Methoxybenzoic acid followed by a Suzuki–Miyaura coupling reaction. The nitration process typically uses fuming nitric acid as the nitrating agent under controlled temperature conditions . The Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds, involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-3-(3-nitrophenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(3-nitrophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules through hydrogen bonding and electrostatic interactions. The methoxy group can also participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-nitrobenzoic acid
  • 3-Methoxy-4-nitrobenzoic acid
  • 5-Methoxy-3-(4-nitrophenyl)benzoic acid

Uniqueness

5-Methoxy-3-(3-nitrophenyl)benzoic acid is unique due to the specific positioning of the methoxy and nitro groups on the aromatic rings. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-methoxy-5-(3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-20-13-7-10(5-11(8-13)14(16)17)9-3-2-4-12(6-9)15(18)19/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLULFDVESLMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690054
Record name 5-Methoxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261899-85-7
Record name 5-Methoxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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